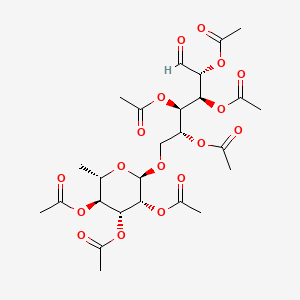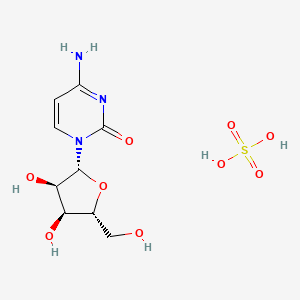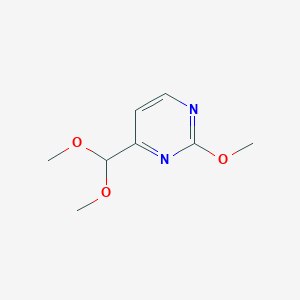
1-Cyclopentylpiperidin-4-ol
Übersicht
Beschreibung
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, which could potentially include 1-Cyclopentylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 1-Cyclopentylpiperidin-4-ol can be found in various databases such as PubChem .Physical And Chemical Properties Analysis
1-Cyclopentylpiperidin-4-ol has a molecular weight of 169.26 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Cyclotide Research
Cyclotides, a family of plant-derived peptides, are characterized by their structural plasticity and diverse sequence variability. They have shown potential in modulating G protein-coupled receptors (GPCRs), thus establishing cyclotides as promising sources for GPCR ligand design. This is significant considering the structural similarities and potential interactions between cyclotides and compounds like 1-Cyclopentylpiperidin-4-ol (Fahradpour et al., 2017).
Cyclodepsipeptide Production
Cyclodepsipeptides, another group of compounds, are produced as secondary functional metabolites by bacteria, fungi, and animals. Their diverse biological activities and potential applications in metabolic engineering have been highlighted due to their unique properties, similar to those explored in the context of 1-Cyclopentylpiperidin-4-ol (Mishra et al., 2017).
Cyclodipeptide Synthases
Research on cyclodipeptide synthases, enzymes involved in cyclodipeptide biosynthesis, is relevant due to their production of cyclic peptides with diverse biological properties. These properties are also of interest in the study of compounds like 1-Cyclopentylpiperidin-4-ol (Gondry et al., 2009).
Enniatins and Beauvericins Synthesis
Enniatins and beauvericins are cyclodepsipeptides synthesized by non-ribosomal peptide synthetases. These compounds exhibit a range of bioactivities including antimicrobial, antitumoral, and immunosuppressant effects. The structural and functional similarities of these compounds to 1-Cyclopentylpiperidin-4-ol suggest potential in pharmaceutical applications (Zobel et al., 2016).
Eigenschaften
IUPAC Name |
1-cyclopentylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMYBDCXKKGIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617139 | |
| Record name | 1-Cyclopentylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpiperidin-4-ol | |
CAS RN |
832735-53-2 | |
| Record name | 1-Cyclopentylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)




![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)



![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)


